![molecular formula C13H17ClN2O2 B2796451 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 173843-58-8](/img/structure/B2796451.png)

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

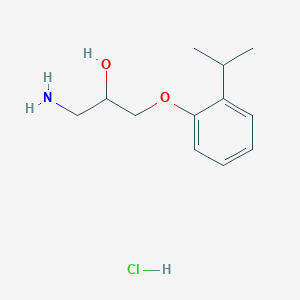

The compound “6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride” is a derivative of benzoxazole . It has been studied for its potential as a GlyT1 inhibitor, which is a strategy currently being investigated in drug discovery for schizophrenia .

Synthesis Analysis

The synthesis of this compound involves bioisosteric replacement and mimicking of the pyridine ring of RG1678 . The yield of the synthesis process is reported to be 82% .Molecular Structure Analysis

The molecular structure of this compound includes a benzoxazole moiety and a piperidin-4-yl group . The structure also exhibits strong ICT enhanced by ESIPT .Chemical Reactions Analysis

The compound has been found to exhibit good selectivity over GlyT2, D1, D2, D3, 5-HT1A, and 5-HT2A receptors . It has also been found to inhibit the hyperlocomotion induced by acute treatment of phencyclidine .Physical And Chemical Properties Analysis

The compound has a melting range of 270-280°C . Its IR (KBr, cm-1) values are: 1379 (C-N), 3222.59 (H-Nstr), 1644.55 (C=Nstr), 1613 (C-C Aromatic), 1139 (C=O), 1053 (5-Membered C-Ostr) 1222 (C=Sstr) .Applications De Recherche Scientifique

Neuroactive Peptides and Memory Processing

Angiotensin IV (Ang IV) and its analogs are neuroactive peptides of the renin-angiotensin system (RAS) involved in memory processing, with their pro-cognitive effects suggested to be mediated by dopamine (DA) receptors. The interaction between DA and Ang IV in the brain may highlight a potential clinical relevance of combining antipsychotic and RAS-affecting drugs, suggesting a research avenue for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in enhancing memory through dopaminergic pathways (Braszko, 2010).

DNA Interaction and Drug Design

The synthetic dye Hoechst 33258, a derivative of piperazine, binds strongly to the minor groove of double-stranded B-DNA, indicating the relevance of piperazine derivatives in molecular biology and drug design. This utility in chromosomal staining and potential as a starting point for rational drug design underscores the importance of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new therapeutics (Issar & Kakkar, 2013).

Psychotic and Mood Disorder Treatment

Lurasidone, a benzisothiazole antipsychotic drug, emphasizes the significance of heterocyclic compounds in treating major affective disorders. The review of lurasidone's efficacy and safety in treating psychotic and mood disorders highlights the potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in similar applications, given its structural relevance (Pompili et al., 2018).

Piperazine Derivatives in Therapeutics

Piperazine derivatives have been identified as crucial components in a variety of drugs with therapeutic uses ranging from antipsychotic to anti-inflammatory. The exploration of piperazine-based molecules in drug discovery suggests a promising avenue for the application of 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in developing new medications with diverse pharmacological activities (Rathi et al., 2016).

Cytochrome P450 Isoform Inhibition

The study on chemical inhibitors of cytochrome P450 isoforms in human liver microsomes provides insight into the metabolism of drugs and potential drug-drug interactions. The selectivity of such inhibitors, including piperazine derivatives, is critical for understanding the metabolism of various drugs, indicating research potential for 6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride in modifying drug efficacy and safety profiles (Khojasteh et al., 2011).

Propriétés

IUPAC Name |

6-methyl-3-piperidin-4-yl-1,3-benzoxazol-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2.ClH/c1-9-2-3-11-12(8-9)17-13(16)15(11)10-4-6-14-7-5-10;/h2-3,8,10,14H,4-7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKUFXXLCSFLJAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C(=O)O2)C3CCNCC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methyl-3-(piperidin-4-yl)benzo[d]oxazol-2(3H)-one hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Butyl-1-[(4-methylphenyl)methyl]thiourea](/img/structure/B2796368.png)

![Methyl imidazo[2,1-b][1,3]thiazole-2-carboxylate](/img/structure/B2796372.png)

![Methyl 4-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]carbamoyl}benzoate](/img/structure/B2796377.png)

![(E)-N-[(6-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2796379.png)

![Methyl 2-[[3-(4-ethoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]butanoate](/img/structure/B2796380.png)

![8-((2,5-Dimethylphenyl)sulfonyl)-4-(mesitylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2796381.png)

![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)

![N-[[4-(4-fluorophenyl)-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]naphthalene-1-carboxamide](/img/structure/B2796386.png)